molecular formula C10H10O4 B1290738 2-(Acetyloxy)-5-methylbenzoic acid CAS No. 14504-08-6

2-(Acetyloxy)-5-methylbenzoic acid

Cat. No. B1290738
CAS RN: 14504-08-6
M. Wt: 194.18 g/mol
InChI Key: FYMUQQMPOYILBF-UHFFFAOYSA-N
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Description

2-(Acetyloxy)-5-methylbenzoic acid is a compound that can be related to various synthesized derivatives as seen in the provided papers. Although the exact compound is not directly studied, the papers discuss similar acetylated benzoic acid derivatives, which can provide insights into the chemical behavior and properties of 2-(Acetyloxy)-5-methylbenzoic acid. These derivatives include 3-acetoxy-2-methylbenzoic anhydride, 1-acetyl-3-methyl-4-[3-methoxy-4-(4-methylbenzoxy)benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one, 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, and 2-bromoacetoxybenzoic acid, which are structurally related and provide a basis for understanding the chemical and physical properties of acetylated benzoic acids .

Synthesis Analysis

The synthesis of acetylated benzoic acid derivatives typically involves the acetylation of benzoic acid or its derivatives. For instance, 3-acetoxy-2-methylbenzoic anhydride was obtained from the interaction of 3-acetoxy-2-methylbenzoyl chloride with 3-acetoxy-2-methylbenzoic acid . This suggests that similar methods could be applied to synthesize 2-(Acetyloxy)-5-methylbenzoic acid, using appropriate starting materials and acetylation agents.

Molecular Structure Analysis

The molecular structure of acetylated benzoic acid derivatives is characterized by spectroscopic methods such as IR, NMR, and X-ray crystallography. For example, the single-crystal structure of 3-acetoxy-2-methylbenzoic anhydride revealed a monoclinic crystallization with space group P21/c . The crystal structure of 2-bromoacetoxybenzoic acid showed that the carboxylic acid moiety is twisted out of the plane of the aromatic ring . These findings can be extrapolated to predict the molecular structure of 2-(Acetyloxy)-5-methylbenzoic acid, which would likely exhibit similar structural features.

Chemical Reactions Analysis

The chemical reactivity of acetylated benzoic acid derivatives can be inferred from their interactions and stability. The title compound in paper was screened for antibacterial and antifungal activities, indicating that these compounds can participate in biological interactions. The presence of acetyl groups in these molecules suggests that they may undergo hydrolysis or other nucleophilic substitution reactions, which could be relevant for 2-(Acetyloxy)-5-methylbenzoic acid as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetylated benzoic acid derivatives are influenced by their molecular structure. The presence of different functional groups, such as acetyl, nitro, or bromo, affects properties like solubility, melting point, and reactivity. For instance, the quantum chemical computations of the molecule in paper provide insights into its vibrational frequencies, electronic absorption, and thermodynamic properties. These computational studies can be used as a reference to predict the properties of 2-(Acetyloxy)-5-methylbenzoic acid, considering the impact of the acetyl and methyl groups on the benzoic acid core .

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It may also include recommendations for safe handling and disposal.


Future Directions

This involves discussing potential future research directions. It may include potential applications of the compound, unanswered questions about its properties, and ways to improve its synthesis.


I hope this general outline is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!


properties

IUPAC Name

2-acetyloxy-5-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-6-3-4-9(14-7(2)11)8(5-6)10(12)13/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMUQQMPOYILBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40631579
Record name 2-(Acetyloxy)-5-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40631579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Acetyloxy)-5-methylbenzoic acid

CAS RN

14504-08-6
Record name 2-(Acetyloxy)-5-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14504-08-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Acetyloxy)-5-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40631579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1 g of 5-methylsalicylic acid (6.58 mmol) and 1.83 ml of tri-ethylamine (2 equivalents) were dissolved in 80 ml of ethyl acetate. At 0° C., 0.94 ml of acetyl chloride (2 equivalents) was added dropwise, and the mixture was then stirred at 23° C. for 1 h. The precipitated salts are [sic] filtered off. 100 ml of 1M HCl were added to the filtrate, which was then stirred overnight. A homogeneous solution formed, and it was adjusted to about pH 4 with saturated NaHCO3 solution. It was then extracted with chloroform, and the organic phase was washed with a little water and dried over MgSO4. The solvent was substantially removed, and the crude product was recrystallized from hexane/ethyl acetate.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.83 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0.94 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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